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molecular formula C12H17N5O5 B601553 Ganciclovir Mono-O-propionate CAS No. 194159-18-7

Ganciclovir Mono-O-propionate

Cat. No. B601553
M. Wt: 311.30
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840890

Procedure details

To 5 g of 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol (ganciclovir) in 20 ml of triethyl orthopropionate was added 5 ml of dimethylsulfoxide (DMSO) and 0.25 g of pyridinium p-toluenesulfonate (PPTS). The slurry was stirred at room temperature for 4.5 hours. 70% Aqueous acetic acid (10 ml) was added and the mixture was stirred for 2 hours. Then 30 ml of ethanol was added, the mixture was stirred for another 0.5 hour and filtered. The white solid was washed twice with 50 ml each of ethanol and air dried to give 4.77 g of product. 1H-NMR: δ 0.9 (t,3H), 2.05 (q,2H), 3.32 (m,2H), 3.8 (m,1H), 3.85 (dd,1H), 4.0 (dd,1H), 4.8 (t,1H), 5.35 (ad,2H), 6.45 (br s, 2H), 7.75 (s,1H), 10.6 (s,1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=[O:18])[C:5]2[N:6]=[CH:7][N:8]([CH2:11][O:12][CH:13]([CH2:16][OH:17])[CH2:14][OH:15])[C:9]=2[N:10]=1.CS(C)=O.[C:23]1([CH3:33])C=CC(S([O-])(=O)=O)=C[CH:24]=1.[NH+]1C=CC=CC=1.C(O)(=[O:42])C>C(OCC)(OCC)(OCC)CC.C(O)C>[NH2:1][C:2]1[NH:3][C:4](=[O:18])[C:5]2[N:6]=[CH:7][N:8]([CH2:11][O:12][CH:13]([CH2:16][O:17][C:24](=[O:42])[CH2:23][CH3:33])[CH2:14][OH:15])[C:9]=2[N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1NC(C=2N=CN(C2N1)COC(CO)CO)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(CC)(OCC)(OCC)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The white solid was washed twice with 50 ml each of ethanol and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NC=1NC(C=2N=CN(C2N1)COC(CO)COC(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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